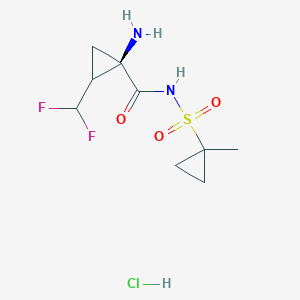
3,4-Dibromo-2-iodothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-2-iodothiophene is a polyhalogenated thiophene derivative Thiophene is a five-membered heterocyclic compound containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-iodothiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, where halogen atoms migrate within the thiophene ring under the influence of a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) . Another method involves the simultaneous introduction of bromine and iodine atoms using reagents like N-iodosuccinimide or molecular iodine in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibromo-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are commonly used to form carbon-carbon bonds with this compound .
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-butyllithium or Grignard reagents in solvents like tetrahydrofuran (THF) at low temperatures.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products:
Substitution Reactions: Formation of various substituted thiophene derivatives.
Cross-Coupling Reactions: Formation of biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
3,4-Dibromo-2-iodothiophene has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors .
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents .
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-2-iodothiophene depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport, making it suitable for use in semiconductors and optoelectronic devices. In biological systems, the presence of halogen atoms can enhance the compound’s ability to interact with biological targets, potentially leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
- 3,4-Dibromo-2-chlorothiophene
- 3,4-Dibromo-2-fluorothiophene
- 3,4-Dibromo-2-methylthiophene
Comparison: 3,4-Dibromo-2-iodothiophene is unique due to the presence of both bromine and iodine atoms, which impart distinct electronic and steric properties. Compared to its analogs, the iodine atom in this compound can participate in specific interactions, such as halogen bonding, which can influence its reactivity and applications .
Propiedades
Fórmula molecular |
C4HBr2IS |
|---|---|
Peso molecular |
367.83 g/mol |
Nombre IUPAC |
3,4-dibromo-2-iodothiophene |
InChI |
InChI=1S/C4HBr2IS/c5-2-1-8-4(7)3(2)6/h1H |
Clave InChI |
CWGLUYPBICIKPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(S1)I)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide](/img/structure/B14776224.png)



![tert-Butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-1-yl)azetidine-1-carboxylate](/img/structure/B14776258.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776263.png)
![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)

